molecular formula C10H16BrN3 B8599339 1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]piperidine

1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]piperidine

Cat. No. B8599339
M. Wt: 258.16 g/mol
InChI Key: GMZWCQMQNDZEJP-UHFFFAOYSA-N
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Patent
US08697725B2

Procedure details

4-bromo-1-(2-chloroethyl)-1H-pyrazole (see Intermediate 29 for a preparation) (120 mg, 0.573 mmol), potassium carbonate (158 mg, 1.146 mmol) and Piperidine (0.113 mL, 1.146 mmol) was stirred in Acetonitrile (2 mL) and heated to 60° C. for five days. The mixture was fully dissolved in MeOH/water and loaded on to a 10 g SCX cartridge. The SCX cartridge was eluted with MeOH (100 ml), followed by 2M methanolic ammonia (50 ml). The basic fractions were evaporated to dryness to give the desired product (101 mg). LCMS (Method A): Rt=1.04, MH+=260
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 29
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
158 mg
Type
reactant
Reaction Step Three
Quantity
0.113 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][N:5]([CH2:7][CH2:8]Cl)[CH:6]=1.C(=O)([O-])[O-].[K+].[K+].[NH:16]1[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1>C(#N)C.CO.O>[Br:1][C:2]1[CH:3]=[N:4][N:5]([CH2:7][CH2:8][N:16]2[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)[CH:6]=1 |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NN(C1)CCCl
Step Two
Name
Intermediate 29
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
158 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.113 mL
Type
reactant
Smiles
N1CCCCC1
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The SCX cartridge was eluted with MeOH (100 ml)
CUSTOM
Type
CUSTOM
Details
The basic fractions were evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NN(C1)CCN1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 101 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.